![molecular formula C12H18N2O3 B1470483 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid CAS No. 1499219-66-7](/img/structure/B1470483.png)
1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid
説明
The compound “1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation of amines with 1,4-diketones . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring, containing nitrogen and hydrogen . The exact structure of “this compound” would need to be determined through further analysis.
Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . It can also undergo Michael addition with electrophilic olefins .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, Methyl pyrrole-2-carboxylate, a related compound, has a molecular weight of 125.1253 .
科学的研究の応用
Synthesis Techniques
Research in the field of pyrrole derivatives has led to the development of novel synthesis methods. For example, Nguyen et al. (2009) reported a regio-selective synthesis approach for novel pyrrole carboxylic acid derivatives, showcasing methodologies that could potentially apply to the synthesis of 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid (Nguyen, Schiksnis, & Michelotti, 2009). This illustrates the significance of selective synthesis techniques in creating complex molecules for further applications.
Chemical Transformations and Reactivity
Filimonov et al. (2015) explored the recyclization of pyrrole carboxylates, revealing insights into the chemical reactivity and potential for creating diverse molecular architectures from pyrrole-based compounds (Filimonov et al., 2015). Such research underlines the versatility of pyrrole derivatives in synthetic chemistry, possibly guiding the functionalization of this compound for specific scientific applications.
Applications in Materials Science
The study of pyrrole derivatives extends into materials science, where their unique properties are leveraged in the design of novel materials. For instance, Huang et al. (2016) investigated the electron spin relaxation properties of pyrroline nitroxides, a study that underscores the potential of pyrrole-based compounds in developing spin labels for electron paramagnetic resonance (EPR) spectroscopy (Huang et al., 2016). This highlights the role of pyrrole derivatives in advancing spectroscopic techniques and materials characterization.
Biochemical and Medicinal Chemistry Applications
In medicinal chemistry, pyrrole derivatives are examined for their potential as bioactive molecules. Research into the antimicrobial activity of pyrrole carboxyamides showcases the therapeutic relevance of such compounds (Biointerface Research in Applied Chemistry, 2020). This indicates the possible biomedical applications of this compound derivatives in developing new antimicrobial agents.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-13(2)11(15)9-14-8-5-6-10(14)12(16)17/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSIZKXYHMHNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



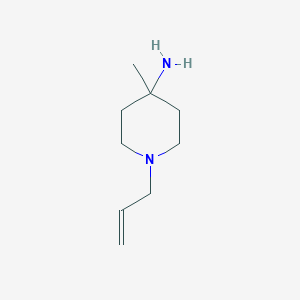
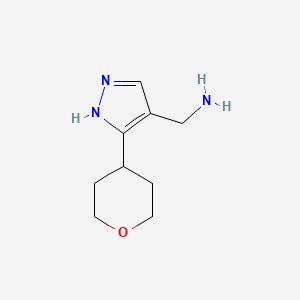

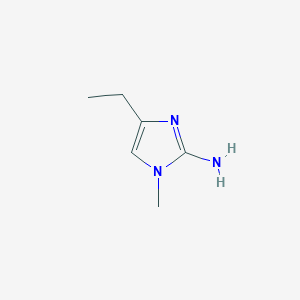
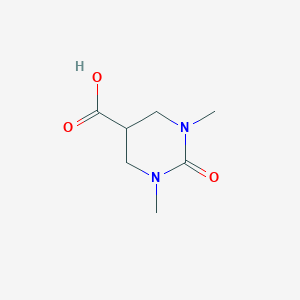
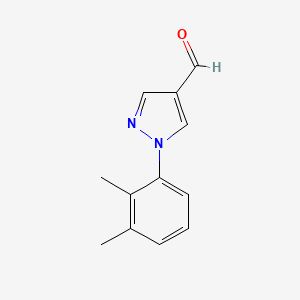

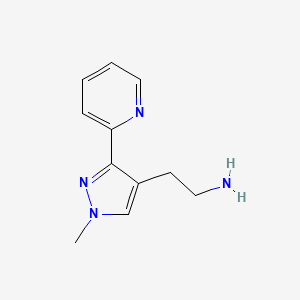

![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)

